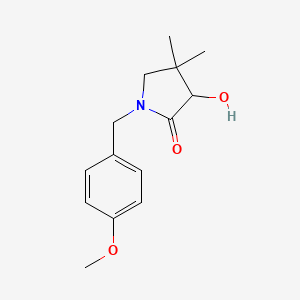
3-Hydroxy-1-(4-methoxybenzyl)-4,4-dimethylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-1-(4-methoxybenzyl)-4,4-dimethylpyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a hydroxy group, a methoxybenzyl group, and two methyl groups attached to the pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-(4-methoxybenzyl)-4,4-dimethylpyrrolidin-2-one typically involves the reaction of 4-methoxybenzylamine with 4,4-dimethyl-2-oxopyrrolidine-3-carboxylic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the pyrrolidinone ring. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Industrial production also involves stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-(4-methoxybenzyl)-4,4-dimethylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-1-(4-methoxybenzyl)-4,4-dimethylpyrrolidin-2-one.
Reduction: Formation of 3-hydroxy-1-(4-methoxybenzyl)-4,4-dimethylpyrrolidin-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-1-(4-methoxybenzyl)-4,4-dimethylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-(4-methoxybenzyl)-4,4-dimethylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxybenzyl groups play a crucial role in its binding affinity and specificity towards these targets. The compound may exert its effects by modulating enzyme activity, receptor binding, or signal transduction pathways, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-1-(4-methoxybenzyl)pyridinium chloride
- 3-Hydroxy-1-(4-methoxybenzyl)-5-[3-methoxy-4-(2-phenylethoxy)phenyl]-4-(4-nitrobenzoyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
3-Hydroxy-1-(4-methoxybenzyl)-4,4-dimethylpyrrolidin-2-one is unique due to the presence of the 4,4-dimethyl substitution on the pyrrolidinone ring, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature may enhance its stability, reactivity, and potential therapeutic applications.
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
3-hydroxy-1-[(4-methoxyphenyl)methyl]-4,4-dimethylpyrrolidin-2-one |
InChI |
InChI=1S/C14H19NO3/c1-14(2)9-15(13(17)12(14)16)8-10-4-6-11(18-3)7-5-10/h4-7,12,16H,8-9H2,1-3H3 |
InChI Key |
ISMFBXGHCHPAKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C(=O)C1O)CC2=CC=C(C=C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















